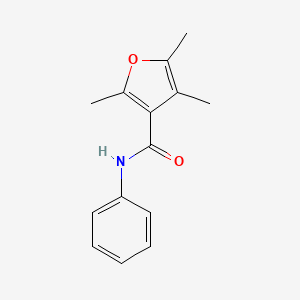

Methfuroxam

Description

This compound is under investigation in clinical trial NCT01213407 (Dendritic Cell Cancer Vaccine for High-grade Glioma).

Structure

3D Structure

Properties

IUPAC Name |

2,4,5-trimethyl-N-phenylfuran-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO2/c1-9-10(2)17-11(3)13(9)14(16)15-12-7-5-4-6-8-12/h4-8H,1-3H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWJNEYVWPYIKMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC(=C1C(=O)NC2=CC=CC=C2)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8042137 | |

| Record name | Methfuroxam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8042137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28730-17-8 | |

| Record name | Methfuroxam | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28730-17-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methfuroxam [ANSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028730178 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methfuroxam | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16231 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Methfuroxam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8042137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4,5-trimethyl-3-furanilide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.707 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHFUROXAM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4K9VG91RQZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Methfuroxam's Mechanism of Action on Basidiomycetes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methfuroxam is a systemic fungicide belonging to the furan-carboxamide chemical class. Its primary mode of action is the inhibition of succinate dehydrogenase (SDH), a critical enzyme in the mitochondrial electron transport chain (mETC) and the tricarboxylic acid (TCA) cycle of pathogenic fungi. This guide provides a detailed technical overview of the mechanism of action of this compound, with a specific focus on its effects on Basidiomycetes, a significant phylum of fungi that includes major plant pathogens such as Rhizoctonia solani and various smut fungi. While specific quantitative data for this compound is limited in publicly available literature, this document synthesizes information from closely related furan-carboxamide and other succinate dehydrogenase inhibitor (SDHI) fungicides to provide a comprehensive understanding of its biochemical and molecular interactions.

Introduction

This compound is recognized for its efficacy against a range of plant diseases caused by Basidiomycetes. As a member of the SDHI class of fungicides (FRAC Group 7), it targets a highly conserved enzyme essential for fungal respiration and energy production. Understanding the precise mechanism of action is crucial for optimizing its use, managing the development of resistance, and guiding the discovery of new, more effective antifungal agents. This guide will delve into the core mechanism of SDH inhibition, present available quantitative data for related compounds, detail relevant experimental protocols, and visualize the key molecular pathways and experimental workflows.

Core Mechanism of Action: Succinate Dehydrogenase Inhibition

The primary target of this compound is the succinate dehydrogenase (SDH) enzyme, also known as Complex II of the mETC. SDH is a multi-subunit protein complex embedded in the inner mitochondrial membrane that plays a dual role in cellular metabolism:

-

Tricarboxylic Acid (TCA) Cycle: It catalyzes the oxidation of succinate to fumarate.

-

Mitochondrial Electron Transport Chain (mETC): It transfers electrons from succinate to the quinone pool (ubiquinone), which then shuttles them to Complex III.

By inhibiting SDH, this compound disrupts these two fundamental processes, leading to a cascade of detrimental effects within the fungal cell:

-

Interruption of the mETC: The blockage of electron flow from Complex II to Complex III severely impairs oxidative phosphorylation, the primary pathway for ATP synthesis.

-

Depletion of Cellular Energy: The significant reduction in ATP production cripples essential cellular processes that are highly energy-dependent, such as growth, spore germination, and host penetration.

-

Induction of Oxidative Stress: The disruption of the electron transport chain can lead to the leakage of electrons and the subsequent formation of reactive oxygen species (ROS), which can cause damage to cellular components like lipids, proteins, and DNA.

This multifaceted attack on the fungus's metabolic and respiratory machinery culminates in the inhibition of mycelial growth and ultimately, cell death.

Quantitative Data: Efficacy of SDHI Fungicides against Basidiomycetes

| Fungicide | Chemical Class | Target Pathogen | EC50 (µg/mL) | IC50 (µg/mL) of SDH Activity | Reference |

| Thifluzamide | Thiazole-carboxamide | Rhizoctonia solani | 0.03 - 0.05 | Not Reported | [1] |

| Fluxapyroxad | Pyrazole-carboxamide | Rhizoctonia solani | 0.0101 - 0.130 | 1.226 | [2] |

| SYP-32497 | Pyrazole-carboxamide | Rhizoctonia solani | 0.000790 - 0.01976 | 0.300 | [2] |

| Fenfuram-related | Furan-carboxamide | Botrytis cinerea | 0.392 - 0.676 | 0.506 - 0.873 | [3][4] |

| Aromatic Carboxamides | Aromatic Carboxamide | Rhizoctonia solani | 0.02 | Not Reported | [5] |

Note: The data for furan-carboxamide is against Botrytis cinerea as a proxy for a well-studied fungus, though not a Basidiomycete.

Experimental Protocols

The following protocols outline the general methodologies used to assess the mechanism of action of SDHI fungicides like this compound.

In Vitro Antifungal Activity Assay (Mycelial Growth Inhibition)

This assay determines the EC50 value of a fungicide against a target fungus.

Materials:

-

Potato Dextrose Agar (PDA) medium

-

Pure culture of the target Basidiomycete (e.g., Rhizoctonia solani)

-

This compound stock solution (in a suitable solvent like DMSO)

-

Sterile petri dishes

-

Sterile cork borer or scalpel

-

Incubator

Protocol:

-

Media Preparation: Prepare PDA medium according to the manufacturer's instructions and autoclave. Allow the medium to cool to approximately 50-55°C.

-

Fungicide Incorporation: Add the appropriate volume of this compound stock solution to the molten PDA to achieve a series of desired final concentrations. Also, prepare control plates with the solvent alone.

-

Plating: Pour the amended and control PDA into sterile petri dishes and allow them to solidify.

-

Inoculation: Place a mycelial plug (typically 5 mm in diameter) from the growing edge of an actively growing culture of the target fungus onto the center of each PDA plate.

-

Incubation: Incubate the plates at the optimal growth temperature for the fungus (e.g., 25-28°C) in the dark.

-

Data Collection: Measure the radial growth of the fungal colony in two perpendicular directions at regular intervals until the colony on the control plate reaches the edge of the dish.

-

EC50 Calculation: Calculate the percentage of mycelial growth inhibition for each this compound concentration relative to the control. The EC50 value is determined by plotting the percentage of inhibition against the logarithm of the fungicide concentration and fitting the data to a dose-response curve.

References

- 1. Status of Fungicide Resistance and Physiological Characterization of Tebuconazole Resistance in Rhizocotonia solani in Sichuan Province, China - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Design, Synthesis, Inhibitory Activity, and Molecular Modeling of Novel Pyrazole-Furan/Thiophene Carboxamide Hybrids as Potential Fungicides Targeting Succinate Dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Novel aromatic carboxamide potentially targeting fungal succinate dehydrogenase: Design, synthesis, biological activities and molecular dynamics simulation studies - PubMed [pubmed.ncbi.nlm.nih.gov]

Methfuroxam: A Technical Guide to its Chemical Properties, Structure, and Fungicidal Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methfuroxam is a furan-carboxamide fungicide formerly used in agricultural applications to control fungal pathogens, particularly from the Basidiomycetes class that affect cereal crops.[1] As a systemic fungicide, it was also applied as a seed treatment against pathogens like Rhizoctonia solani. Although its use has largely been discontinued in favor of newer agents, its chemical structure and mechanism of action remain of interest to researchers developing novel antifungal compounds. This technical guide provides an in-depth overview of the chemical and structural properties of this compound, its proposed mechanism of action, and general experimental protocols relevant to its synthesis and evaluation.

Chemical and Physical Properties

This compound is an organic compound characterized by a substituted furan ring linked to a phenyl group through an amide bridge. While comprehensive experimental data on its physical properties is not widely available in public literature, its key chemical identifiers and computed properties are well-documented.

| Property | Value | Source(s) |

| IUPAC Name | 2,4,5-trimethyl-N-phenylfuran-3-carboxamide | [1] |

| Synonyms | 2,4,5-trimethyl-N-phenyl-3-furancarboxamide, Furavax, Trivax | [1] |

| CAS Number | 28730-17-8 | [1] |

| Molecular Formula | C₁₄H₁₅NO₂ | [1] |

| Molecular Weight | 229.27 g/mol | [1] |

| Appearance | Solid (Physical state inferred from related compounds) | |

| Melting Point | Data not available in cited literature. | |

| Boiling Point | Data not available in cited literature. | |

| Solubility | Data not available in cited literature. Generally, carboxamide fungicides have low solubility in water and higher solubility in organic solvents like acetone, methanol, and DMSO. |

Chemical Structure

The molecular architecture of this compound is central to its biological activity. The structure consists of a 2,4,5-trimethylfuran-3-carboxamide core, where the amide nitrogen is substituted with a phenyl ring.

// Atom nodes C1 [label="C", pos="0,0!", fillcolor="#FFFFFF", fontcolor="#202124"]; C2 [label="C", pos="1.5,0!", fillcolor="#FFFFFF", fontcolor="#202124"]; O1 [label="O", pos="2.25,1.2!", fillcolor="#FFFFFF", fontcolor="#202124"]; C3 [label="C", pos="1.5,2.4!", fillcolor="#FFFFFF", fontcolor="#202124"]; C4 [label="C", pos="0,2.4!", fillcolor="#FFFFFF", fontcolor="#202124"]; C5 [label="C", pos="-1.5,0!", fillcolor="#FFFFFF", fontcolor="#202124"]; O2 [label="O", pos="-2.25,-1.2!", fillcolor="#FFFFFF", fontcolor="#202124"]; N1 [label="N", pos="-2.25,1.2!", fillcolor="#FFFFFF", fontcolor="#202124"]; H1 [label="H", pos="-3,1.9!", fillcolor="#FFFFFF", fontcolor="#202124"]; C6 [label="C", pos="-3.75,1.2!", fillcolor="#FFFFFF", fontcolor="#202124"]; C7 [label="C", pos="-4.5,2.4!", fillcolor="#FFFFFF", fontcolor="#202124"]; C8 [label="C", pos="-6,2.4!", fillcolor="#FFFFFF", fontcolor="#202124"]; C9 [label="C", pos="-6.75,1.2!", fillcolor="#FFFFFF", fontcolor="#202124"]; C10 [label="C", pos="-6,0!", fillcolor="#FFFFFF", fontcolor="#202124"]; C11 [label="C", pos="-4.5,0!", fillcolor="#FFFFFF", fontcolor="#202124"]; CH3_1 [label="CH₃", pos="-0.75,3.6!", fillcolor="#FFFFFF", fontcolor="#202124"]; CH3_2 [label="CH₃", pos="2.25,3.6!", fillcolor="#FFFFFF", fontcolor="#202124"]; CH3_3 [label="CH₃", pos="2.25,-1.2!", fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges for bonds C1 -- C2 [label=""]; C2 -- O1 [label=""]; O1 -- C3 [label=""]; C3 -- C4 [label=""]; C4 -- C1 [label=""]; C1 -- C5 [label=""]; C5 -- O2 [label="", style=double]; C5 -- N1 [label=""]; N1 -- H1 [label=""]; N1 -- C6 [label=""]; C6 -- C7 [label="", style=double]; C7 -- C8 [label=""]; C8 -- C9 [label="", style=double]; C9 -- C10 [label=""]; C10 -- C11 [label="", style=double]; C11 -- C6 [label=""]; C4 -- CH3_1 [label=""]; C3 -- CH3_2 [label=""]; C2 -- CH3_3 [label=""];

} enddot Figure 1: 2D Chemical Structure of this compound.

Key structural features include:

-

Furan Ring: An electron-rich aromatic heterocycle that is a common moiety in bioactive molecules.

-

Amide Linkage: This functional group is crucial for the molecule's conformation and interaction with its biological target.

-

Phenyl Group: The N-phenyl substituent influences the lipophilicity and electronic properties of the molecule.

-

Methyl Groups: Three methyl groups at positions 2, 4, and 5 of the furan ring affect the molecule's steric profile and metabolic stability.[1]

Crystallographic data for similar compounds suggest that the furan C-C bonds have lengths of 1.40-1.42 Å, and the amide C-N bond is approximately 1.32-1.34 Å, indicating partial double bond character. The carbonyl C=O bond length is typically 1.22-1.24 Å.[1]

Mechanism of Action: Succinate Dehydrogenase Inhibition

While early reports suggested a general disruption of the fungal cell wall or membrane, the chemical structure of this compound, specifically the carboxamide group, strongly points to a more defined mechanism of action.[1] Carboxamide fungicides are a well-established class of Succinate Dehydrogenase Inhibitors (SDHIs).

Succinate dehydrogenase (also known as Complex II) is a critical enzyme complex in the mitochondrial electron transport chain and the tricarboxylic acid (TCA) cycle. It catalyzes the oxidation of succinate to fumarate. SDHIs function by blocking the ubiquinone (Q-site) binding pocket of the SDH complex. This action interrupts the electron transport chain, which halts ATP production and ultimately leads to fungal cell death. This targeted disruption of cellular respiration is an effective fungicidal mechanism.

Experimental Protocols

General Synthesis of Furan-Carboxamides

The synthesis of N-phenylfuran-carboxamides typically involves the reaction of a furan-carboxylic acid derivative with an aniline. A common laboratory-scale procedure involves activating the carboxylic acid to facilitate the nucleophilic attack by the amine.

-

Activation of Carboxylic Acid: 2,4,5-trimethylfuran-3-carboxylic acid is dissolved in an anhydrous aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).

-

An activating agent, such as thionyl chloride (to form an acyl chloride) or a carbodiimide like 1,1'-carbonyldiimidazole (CDI), is added to the solution. The mixture is stirred, often at a controlled temperature (e.g., 45°C), for several hours to form the reactive intermediate.

-

Amide Formation: The corresponding aniline (in this case, aniline itself) is added to the reaction mixture.

-

The reaction is stirred for an extended period (e.g., 18-24 hours) at a suitable temperature to allow for the formation of the amide bond.

-

Workup and Purification: The reaction mixture is quenched, and the organic product is extracted using a suitable solvent like ethyl acetate. The organic phase is washed with aqueous solutions (e.g., NaHCO₃, HCl) to remove unreacted starting materials and byproducts.

-

The final product is purified using techniques such as flash column chromatography on silica gel.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

HPLC is a standard technique for the analysis and quantification of fungicides like this compound in various matrices. A reverse-phase HPLC method is typically employed.

-

Sample Preparation: The sample (e.g., soil, crop extract, or formulation) is extracted with a suitable organic solvent (e.g., acetonitrile or an ethyl acetate-acetone mixture). The extract is filtered and, if necessary, concentrated. For complex matrices, a solid-phase extraction (SPE) clean-up step may be required to remove interfering substances.

-

Chromatographic Conditions:

-

Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.

-

Mobile Phase: An isocratic or gradient mixture of acetonitrile and water, often with a modifier like trifluoroacetic acid (TFA) or ammonium formate to improve peak shape. A typical mobile phase could be a mixture of acetonitrile, water, and a buffer (e.g., 60:40:0.1 v/v/v).

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV detection at a wavelength where the analyte shows maximum absorbance (e.g., around 230-254 nm).

-

-

Quantification: The concentration of this compound is determined by comparing the peak area of the sample to a calibration curve generated from analytical standards of known concentrations.

In Vitro Fungicidal Activity Assay (Poisoned Food Technique)

This method is used to determine the efficacy of a fungicide against a mycelial-growing fungus like Rhizoctonia solani.

-

Media Preparation: A standard fungal growth medium, such as Potato Dextrose Agar (PDA), is prepared and sterilized.

-

Fungicide Incorporation: While the PDA is still molten (around 45-50°C), the test compound (this compound), dissolved in a suitable solvent like DMSO, is added to achieve a range of desired final concentrations (e.g., 1, 10, 50, 100 µg/mL). The same volume of solvent is added to control plates. The medium is then poured into sterile Petri plates.

-

Inoculation: A small mycelial plug (e.g., 5 mm diameter) is taken from the edge of an actively growing culture of the target fungus and placed in the center of the prepared agar plates.

-

Incubation: The plates are incubated at an optimal temperature for the fungus (e.g., 25-28°C) for several days.

-

Data Collection: The radial growth (colony diameter) of the fungus is measured daily. The experiment concludes when the fungal growth in the control plates reaches the edge of the plate.

-

Analysis: The percentage of mycelial growth inhibition is calculated using the formula:

-

Inhibition (%) = [(C - T) / C] x 100

-

Where C is the average colony diameter in the control plates and T is the average colony diameter in the treated plates.

-

From this data, values such as the EC₅₀ (effective concentration to inhibit 50% of growth) can be determined.

-

Conclusion

This compound serves as a representative example of a furan-carboxamide fungicide. Its chemical structure is intrinsically linked to its proposed mechanism as a succinate dehydrogenase inhibitor, a mode of action shared by many modern fungicides. While specific experimental data on its physical properties and detailed protocols for its synthesis and analysis are sparse in publicly accessible literature, established methodologies for analogous compounds provide a robust framework for researchers. The study of this compound and related structures continues to be valuable for the rational design and development of new, effective, and selective antifungal agents for agricultural and pharmaceutical applications.

References

In-Depth Technical Guide to Methfuroxam (CAS No. 28730-17-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methfuroxam (CAS No. 28730-17-8) is a systemic fungicide belonging to the furancarboxamide class of chemicals. It is primarily utilized as a seed treatment to control a range of fungal pathogens, particularly from the phylum Basidiomycetes. Its targeted action makes it effective against diseases such as loose smut and those caused by Rhizoctonia solani. This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, a plausible synthesis route, its proposed mechanism of action as a succinate dehydrogenase inhibitor, toxicological profile, and detailed experimental protocols for its evaluation.

Chemical and Physical Properties

This compound is an organic compound with a defined chemical structure and specific physical properties that influence its application and environmental fate.

| Property | Value |

| IUPAC Name | 2,4,5-trimethyl-N-phenylfuran-3-carboxamide |

| Synonyms | Furavax, Trivax, 2,4,5-Trimethyl-3-furanilide |

| CAS Number | 28730-17-8 |

| Molecular Formula | C₁₄H₁₅NO₂ |

| Molecular Weight | 229.28 g/mol |

| Appearance | Solid (form and color to be determined by analysis) |

| Purity | Typically >98% for analytical standards |

| Storage | Short term (days to weeks) at 0-4°C; Long term (months to years) at -20°C in a dry, dark environment. |

Synthesis

A potential two-step synthesis is outlined below:

-

Preparation of 2,4,5-trimethylfuran-3-carbonyl chloride: The synthesis would begin with 2,4,5-trimethylfuran-3-carboxylic acid. This starting material can be reacted with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) to convert the carboxylic acid into the more reactive acyl chloride. This reaction is typically carried out in an inert solvent like dichloromethane or toluene.

-

Amidation with Aniline: The resulting 2,4,5-trimethylfuran-3-carbonyl chloride is then reacted with aniline in the presence of a base (e.g., pyridine or triethylamine) to neutralize the hydrochloric acid byproduct. This nucleophilic acyl substitution reaction forms the amide bond, yielding this compound. The final product would then be purified using standard techniques such as recrystallization or column chromatography.

Mechanism of Action

This compound, as a member of the carboxamide class of fungicides, is proposed to act as a Succinate Dehydrogenase Inhibitor (SDHI) . This enzyme, also known as Complex II, is a critical component of both the mitochondrial electron transport chain (mETC) and the tricarboxylic acid (TCA) cycle in fungi.

By binding to the ubiquinone-binding site (Qp-site) of the succinate dehydrogenase enzyme, this compound competitively inhibits the oxidation of succinate to fumarate. This blockage has two major consequences for the fungal cell:

-

Disruption of the Electron Transport Chain: The inhibition of Complex II halts the flow of electrons to Complex III, which in turn disrupts the entire electron transport chain.

-

Reduced ATP Synthesis: The primary function of the mETC is to generate a proton gradient across the inner mitochondrial membrane, which drives the synthesis of ATP through oxidative phosphorylation. By inhibiting the mETC, this compound severely depletes the cellular energy supply, which is vital for fungal growth and pathogenesis.

This dual impact on cellular respiration and energy production ultimately leads to the cessation of fungal growth and cell death.

Biological Activity

This compound is characterized as a systemic fungicide with specific activity against pathogens within the phylum Basidiomycetes. Its primary applications are as a seed treatment to protect germinating seeds and seedlings from early-stage infections.

-

Rhizoctonia solani : This soil-borne pathogen causes a variety of diseases in numerous crops, including damping-off, root rot, and sheath blight. This compound applied to seeds provides a protective zone around the developing root system, inhibiting the growth of R. solani mycelia.

-

Loose Smut (Ustilago nuda and Ustilago tritici) : These fungi infect the embryo of barley and wheat seeds.[1][2] The fungal mycelium remains dormant within the seed and grows systemically within the plant upon germination, eventually replacing the flowering head with a mass of spores.[1] As a systemic fungicide, this compound is absorbed by the seedling and translocated to the growing points, where it can inhibit the proliferation of the smut fungus, preventing the formation of smutted heads.[1][3]

Toxicology

The available toxicological data for this compound is limited. However, based on its classification, a general profile can be outlined. Further detailed studies would be required for a comprehensive risk assessment.

| Endpoint | Result | Classification |

| Acute Oral Toxicity | Data not publicly available (Likely in the range of 300-2000 mg/kg for rats) | GHS Category 4: Harmful if swallowed[4] |

| Acute Dermal Toxicity | Data not publicly available | Not Classified (Presumed) |

| Acute Inhalation Toxicity | Data not publicly available | Not Classified (Presumed) |

| Skin Irritation/Corrosion | Data not publicly available | Not Classified (Presumed) |

| Eye Irritation/Corrosion | Data not publicly available | Not Classified (Presumed) |

Personal Protective Equipment: When handling this compound, it is recommended to use a dust mask (type N95 or equivalent), eye shields, and chemical-resistant gloves.[4]

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the efficacy of this compound.

In Vitro Efficacy against Rhizoctonia solani

This protocol details the poisoned food technique to determine the mycelial growth inhibition of R. solani.

Materials:

-

Pure culture of Rhizoctonia solani

-

Potato Dextrose Agar (PDA)

-

This compound analytical standard

-

Sterile Petri dishes (90 mm)

-

Sterile cork borer (5 mm diameter)

-

Incubator set to 27±2°C

-

Sterile distilled water

-

Appropriate solvent for this compound (e.g., acetone or DMSO)

Procedure:

-

Preparation of Fungicide-Amended Media:

-

Prepare a stock solution of this compound in a suitable solvent.

-

Autoclave the PDA medium and allow it to cool to approximately 45-50°C.

-

Add the required volume of the this compound stock solution to the molten PDA to achieve the desired final concentrations (e.g., 10, 50, 100, 200 ppm). Ensure the solvent concentration is consistent across all treatments and the control (solvent only).

-

Mix thoroughly and pour approximately 20 mL of the amended PDA into each sterile Petri dish. Allow the plates to solidify.

-

-

Inoculation:

-

From the margin of an actively growing 7-day-old culture of R. solani, cut 5 mm mycelial discs using a sterile cork borer.

-

Aseptically place one mycelial disc, mycelial side down, in the center of each PDA plate (both fungicide-amended and control plates).

-

-

Incubation:

-

Incubate the plates at 27±2°C in an inverted position.

-

-

Data Collection and Analysis:

-

Measure the radial mycelial growth (in mm) at regular intervals (e.g., 48, 72, and 96 hours) until the mycelium in the control plates reaches the edge of the dish.

-

Calculate the percent inhibition of mycelial growth using the following formula:

-

Percent Inhibition = [(C - T) / C] * 100

-

Where: C = Average radial growth in the control plates; T = Average radial growth in the treated plates.

-

-

Determine the EC₅₀ (Effective Concentration to inhibit 50% of growth) by plotting the percent inhibition against the logarithm of the fungicide concentration.

-

Evaluation of Loose Smut Control by Seed Treatment

This protocol describes a greenhouse or field experiment to assess the efficacy of this compound seed treatment against loose smut.

Materials:

-

Barley or wheat seed lot with a known level of loose smut infection (determined by embryo testing).

-

This compound formulation for seed treatment.

-

Seed treatment equipment (e.g., rotating drum or slurry treater).

-

Pots with sterile soil mix (for greenhouse) or prepared field plots.

-

Appropriate dye for treated seeds to ensure coverage.

Procedure:

-

Seed Treatment:

-

Calculate the required amount of this compound formulation based on the seed weight and the desired application rate (g a.i./100 kg seed).

-

Apply the fungicide to the seed lot using appropriate equipment to ensure uniform coverage. A small amount of water may be used to create a slurry.

-

Include an untreated control group (no fungicide) and a negative control (certified smut-free seed).

-

Allow the treated seeds to air dry before planting.

-

-

Planting:

-

Greenhouse: Plant a predetermined number of seeds (e.g., 10-20) per pot. Use a completely randomized design with at least four replications per treatment.

-

Field: Sow the seeds in plots of a specified size (e.g., 1m x 5m) using a randomized complete block design with at least four replications.

-

-

Crop Maintenance:

-

Grow the plants to maturity under standard agronomic practices for the specific crop.

-

-

Data Collection and Analysis:

-

At the heading stage, count the total number of heads and the number of smutted heads in each pot or a designated area of each field plot.

-

Calculate the percentage of loose smut incidence for each replicate:

-

Percent Incidence = (Number of smutted heads / Total number of heads) * 100

-

-

Analyze the data using Analysis of Variance (ANOVA) to determine if there are significant differences between the treatments. Use a mean separation test (e.g., Tukey's HSD) to compare the efficacy of different treatments.

-

Analytical Methods

This compound can be used as an analytical reference standard for its determination in various matrices such as food commodities, grains, and water samples.[4] Common analytical techniques include:

-

Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for the analysis of pesticide residues in complex matrices like grains after an appropriate extraction and cleanup procedure, such as accelerated solvent extraction.[4]

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): A highly sensitive and selective method for the determination of pesticide residues in samples like tea and water.[4]

Conclusion

This compound is a specialized systemic fungicide with a targeted mode of action against key Basidiomycete pathogens. Its application as a seed treatment is a critical tool for the early-season control of diseases like loose smut and those caused by Rhizoctonia solani. While its toxicological profile appears to be of low to moderate concern for acute oral exposure, further research is needed for a complete environmental and human health risk assessment. The experimental protocols provided herein offer a standardized framework for the continued evaluation and understanding of this important agricultural compound.

References

An In-Depth Technical Guide to the Synthesis of 2,4,5-trimethyl-N-phenyl-3-furancarboxamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines a comprehensive, multi-step synthesis pathway for the target molecule, 2,4,5-trimethyl-N-phenyl-3-furancarboxamide. As no direct synthesis for this specific compound is prominently described in the literature, a rational two-stage approach has been devised. The first stage involves the construction of the core heterocyclic structure, 2,4,5-trimethyl-3-furancarboxylic acid, via the Feist-Benary furan synthesis. The second stage details the amidation of this carboxylic acid intermediate with aniline to yield the final product. Detailed experimental protocols, quantitative data, and a visual representation of the synthetic workflow are provided to assist researchers in the practical application of this methodology.

Stage 1: Synthesis of 2,4,5-trimethyl-3-furancarboxylic acid

The initial phase of the synthesis focuses on the creation of the tetrasubstituted furan ring. This is achieved through a Feist-Benary reaction, a classic and versatile method for furan synthesis involving the condensation of an α-halo ketone with a β-dicarbonyl compound under basic conditions.[1][2][3][4] The resulting ester is then hydrolyzed to the corresponding carboxylic acid.

In this proposed step, 3-chloro-2-butanone serves as the α-halo ketone and ethyl 2-methylacetoacetate as the β-ketoester. The reaction is catalyzed by a mild base, such as pyridine or triethylamine, to promote the condensation and subsequent cyclization to form the furan ring.[1]

-

To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add ethyl 2-methylacetoacetate (1.0 eq) and a suitable solvent such as ethanol or tetrahydrofuran (THF).[1]

-

Add a mild base, such as pyridine (1.2 eq), to the solution and stir at room temperature.

-

Slowly add 3-chloro-2-butanone (1.0 eq) to the reaction mixture.

-

Heat the mixture to reflux and maintain for a period of 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).[1]

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with diethyl ether and wash sequentially with water, saturated aqueous sodium bicarbonate solution, and brine to remove the base and any unreacted starting materials.[1]

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure ethyl 2,4,5-trimethyl-3-furoate.

The ethyl ester of the furan derivative is hydrolyzed under basic conditions to yield the desired carboxylic acid intermediate.

-

In a round-bottom flask, dissolve the purified ethyl 2,4,5-trimethyl-3-furoate (1.0 eq) in a mixture of ethanol and water.

-

Add an excess of a strong base, such as sodium hydroxide (2.0-3.0 eq), to the solution.

-

Heat the mixture to reflux for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting ester.

-

Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any non-acidic impurities.

-

Cool the aqueous layer in an ice bath and acidify with cold, concentrated hydrochloric acid until a precipitate forms and the pH is acidic.

-

Collect the precipitated 2,4,5-trimethyl-3-furancarboxylic acid by suction filtration, wash with cold water, and dry under vacuum.

Stage 2: Amidation of 2,4,5-trimethyl-3-furancarboxylic acid with Aniline

The final stage of the synthesis involves the formation of an amide bond between the furan-carboxylic acid and aniline. Two common and effective methods are presented: a two-step procedure via an acyl chloride intermediate and a one-step procedure using a carbodiimide coupling agent.

This classic method involves the activation of the carboxylic acid by converting it to a more reactive acyl chloride, which then readily reacts with aniline.

Thionyl chloride (SOCl₂) is a common reagent for this transformation, converting the carboxylic acid to the corresponding acyl chloride with gaseous byproducts.[5][6]

-

Caution: This reaction should be performed in a well-ventilated fume hood as it releases toxic gases (SO₂ and HCl).

-

Place 2,4,5-trimethyl-3-furancarboxylic acid (1.0 eq) in a round-bottom flask equipped with a reflux condenser and a gas trap.

-

Add an excess of thionyl chloride (2.0-3.0 eq), either neat or in an inert solvent like dichloromethane (DCM) or toluene.

-

Add a catalytic amount of N,N-dimethylformamide (DMF) (e.g., 1-2 drops).

-

Gently heat the mixture to reflux for 1-3 hours. The reaction progress can be monitored by the cessation of gas evolution.

-

After the reaction is complete, carefully remove the excess thionyl chloride and solvent by distillation under reduced pressure.

-

The resulting crude 2,4,5-trimethyl-3-furoyl chloride is often used directly in the next step without further purification.

The highly reactive acyl chloride readily undergoes nucleophilic acyl substitution with aniline to form the desired amide.

-

Dissolve aniline (1.1 eq) and a non-nucleophilic base, such as triethylamine or pyridine (1.2 eq), in an anhydrous solvent like DCM or THF in a round-bottom flask cooled in an ice bath.

-

Slowly add a solution of the crude 2,4,5-trimethyl-3-furoyl chloride (1.0 eq) in the same anhydrous solvent to the stirred aniline solution.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC indicates the completion of the reaction.

-

Quench the reaction by adding water.

-

Separate the organic layer and wash it sequentially with dilute HCl, saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to obtain 2,4,5-trimethyl-N-phenyl-3-furancarboxamide.

This method utilizes a coupling agent, N,N'-dicyclohexylcarbodiimide (DCC), to facilitate the direct formation of the amide bond from the carboxylic acid and aniline, avoiding the need for the harsh conditions of acyl chloride formation.[7][8][9]

-

Dissolve 2,4,5-trimethyl-3-furancarboxylic acid (1.0 eq), aniline (1.0-1.1 eq), and a catalytic amount of 4-dimethylaminopyridine (DMAP) (0.1-0.3 eq) in an anhydrous aprotic solvent such as DCM or THF in a round-bottom flask.[7]

-

Cool the mixture in an ice bath and add a solution of DCC (1.1 eq) in the same solvent dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. The formation of a white precipitate (dicyclohexylurea, DCU) will be observed.

-

Monitor the reaction by TLC. Upon completion, filter off the DCU precipitate and wash it with a small amount of the solvent.

-

Combine the filtrate and washings and concentrate under reduced pressure.

-

Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with dilute HCl, saturated aqueous sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by recrystallization or column chromatography.

Quantitative Data

The following tables summarize typical yields for the key transformations described in this guide, based on analogous reactions reported in the chemical literature.

| Reaction | Reactants | Conditions | Yield (%) | Reference |

| Feist-Benary Synthesis | α-Halo Ketone, β-Ketoester | Base (e.g., Pyridine), Reflux | 60-85 | [1] |

| Ester Hydrolysis | Furan Ester, NaOH | Ethanol/Water, Reflux | 90-95 | Analogous to[10] |

| Acyl Chloride Formation | Carboxylic Acid, SOCl₂ | Neat or Solvent, Reflux | 85-95 | [5][6] |

| Amidation (Acyl Chloride) | Acyl Chloride, Aniline | Base (e.g., Pyridine), RT | 80-95 | Analogous to[11] |

| Amidation (DCC Coupling) | Carboxylic Acid, Aniline | DCC, DMAP, RT | 70-90 | [7][12] |

Synthesis Pathway Visualization

The following diagram illustrates the proposed synthetic pathway for 2,4,5-trimethyl-N-phenyl-3-furancarboxamide.

Caption: Proposed synthesis pathway for 2,4,5-trimethyl-N-phenyl-3-furancarboxamide.

References

- 1. benchchem.com [benchchem.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. Feist–Benary synthesis - Wikipedia [en.wikipedia.org]

- 4. Feist-Benary synthesis of furan [quimicaorganica.org]

- 5. 2-Furoyl chloride - Wikipedia [en.wikipedia.org]

- 6. Page loading... [guidechem.com]

- 7. organic-synthesis.com [organic-synthesis.com]

- 8. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. KR20170115065A - Synthesis methods for the preparation of 2-furoic acid derivatives - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

The Core Mechanism of Furan-Carboxamide Fungicides: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Furan-carboxamide fungicides represent a significant class of agricultural and horticultural chemicals vital for the management of a broad spectrum of fungal plant diseases. As a subset of the carboxamide chemical group, their primary mode of action is the inhibition of succinate dehydrogenase, a critical enzyme in fungal respiration.[1][2][3][4][5] This technical guide provides an in-depth exploration of the molecular mechanism of action, supported by quantitative data, detailed experimental protocols, and visual diagrams of the key pathways and workflows. The furan moiety is a crucial component of these molecules, and understanding its structure-activity relationship is key to developing new and more effective fungicides.[6][7]

Core Mode of Action: Inhibition of Succinate Dehydrogenase (SDHI)

The primary mode of action for furan-carboxamide fungicides is the disruption of the fungal mitochondrial electron transport chain at Complex II, also known as Succinate Dehydrogenase (SDH) or succinate-ubiquinone reductase.[1][8] This targeted action leads to a cascade of events culminating in fungal cell death.

Molecular Target and Binding:

Furan-carboxamide fungicides specifically bind to the ubiquinone-binding (Qp) site of the SDH enzyme complex.[1] This Qp site is a pocket formed by the SdhB, SdhC, and SdhD subunits of the enzyme. The binding of the fungicide molecule to this site physically obstructs the natural substrate, ubiquinone, from docking.

Biochemical Consequences:

The binding of the furan-carboxamide fungicide to the Qp site effectively inhibits the enzyme's function, which is to catalyze the oxidation of succinate to fumarate in the tricarboxylic acid (TCA) cycle.[1][4] This blockage has two major downstream effects:

-

Disruption of the Electron Transport Chain: The oxidation of succinate is coupled with the reduction of ubiquinone to ubiquinol. By preventing this, the fungicide halts the flow of electrons from Complex II to Complex III of the electron transport chain.

-

Cessation of ATP Synthesis: The electron transport chain is the primary driver of oxidative phosphorylation, the process that generates the majority of the cell's adenosine triphosphate (ATP). By inhibiting the electron flow, furan-carboxamide fungicides effectively shut down cellular energy production.[1][5]

The ultimate result of this enzymatic inhibition is a depletion of cellular energy, leading to the cessation of vital cellular processes and ultimately, the death of the fungal pathogen.

Quantitative Data on Fungicidal Activity

The efficacy of furan-carboxamide fungicides can be quantified through various bioassays, with the half-maximal effective concentration (EC50) and the half-maximal inhibitory concentration (IC50) being the most common metrics.

Table 1: In Vitro Antifungal Activity (EC50) of Novel Furan-Carboxamide Derivatives against Sclerotinia sclerotiorum

| Compound | EC50 (mg/L) | Reference Fungicide (Boscalid) EC50 (mg/L) |

| 4i | 0.140 ± 0.034 | 0.645 ± 0.023 |

| 4b | 0.1 - 1.1 | Not specified for this range |

| 4g | 0.1 - 1.1 | Not specified for this range |

| 4h | 0.1 - 1.1 | Not specified for this range |

| 5j | 0.1 - 1.1 | Not specified for this range |

| Data sourced from a study on novel thiophene/furan-1,3,4-oxadiazole carboxamides.[2][3] |

Table 2: SDH Enzyme Inhibition (IC50) by Novel Furan-Carboxamide Derivatives against Sclerotinia sclerotiorum

| Compound | IC50 (µM) | Reference Fungicide (Boscalid) IC50 (µM) |

| 4g | 1.01 ± 0.21 | 3.51 ± 2.02 |

| 4i | 4.53 ± 0.19 | 3.51 ± 2.02 |

| Data sourced from a study on novel thiophene/furan-1,3,4-oxadiazole carboxamides.[2][3] |

Table 3: In Vitro Antifungal Activity (EC50) of SDHI Fungicides against Fusarium virguliforme

| Fungicide | EC50 Range (mg/L) | Average EC50 (mg/L) |

| Fluopyram | 1.19 - 7.71 | 4.19 |

| Pydiflumetofen | 0.04 - 0.24 | 0.11 |

| Data from a 2024 study monitoring for resistance in F. virguliforme.[9] |

Detailed Experimental Protocols

In Vitro Mycelial Growth Inhibition Assay (Poisoned Food Technique)

This assay is fundamental for determining the direct inhibitory effect of a fungicide on the mycelial growth of a fungus and for calculating the EC50 value.[1][10]

Materials:

-

Pure culture of the target fungus

-

Sterile Petri dishes

-

Sterile cork borer (5 mm diameter)

-

Growth medium (e.g., Potato Dextrose Agar - PDA)

-

Furan-carboxamide fungicide stock solution in a suitable solvent (e.g., DMSO)

-

Solvent control (e.g., DMSO)

-

Incubator

Methodology:

-

Media Preparation: Autoclave the growth medium and cool it to 50-55°C in a water bath.

-

Fungicide Amendment: Prepare a series of desired final concentrations of the furan-carboxamide fungicide (e.g., 0, 0.01, 0.1, 1, 10, 100 µg/mL) by adding the required volume of the stock solution to the molten agar. For the control, add an equivalent volume of the solvent. Mix thoroughly.

-

Plate Pouring: Pour approximately 20 mL of the amended medium into each sterile Petri dish and allow it to solidify.

-

Inoculation: Using a sterile cork borer, take a 5 mm mycelial plug from the actively growing edge of a fresh fungal culture. Place the plug, mycelium-side down, in the center of each agar plate.

-

Incubation: Seal the plates and incubate them in the dark at the optimal growth temperature for the fungus.

-

Data Collection: When the fungal colony in the control plate has grown to approximately two-thirds of the plate diameter, measure two perpendicular diameters of the colony on each plate.

-

Analysis: Calculate the average diameter for each plate and determine the percentage of mycelial growth inhibition relative to the control. The EC50 value is then calculated using probit analysis or other suitable statistical methods.

Spore Germination Assay

This assay assesses the effect of the fungicide on the early stages of fungal development.

Materials:

-

Fungal spore suspension

-

Sterile microscope slides or multi-well plates

-

Furan-carboxamide fungicide solutions at various concentrations

-

Humid chamber

-

Microscope

Methodology:

-

Prepare Spore Suspension: Harvest spores from a mature fungal culture and suspend them in sterile water. Adjust the concentration to a suitable density (e.g., 1 x 10^5 spores/mL).

-

Fungicide Treatment: Mix the spore suspension with equal volumes of the fungicide solutions to achieve the desired final concentrations. Include a control with no fungicide.

-

Incubation: Pipette a drop of the mixture onto a sterile microscope slide or into a well of a multi-well plate. Incubate in a humid chamber at the optimal temperature for germination for 12-24 hours.

-

Observation: Observe at least 100 spores per replicate under a microscope to determine the percentage of germination. A spore is considered germinated if the germ tube is at least half the length of the spore.

-

Analysis: Calculate the percentage of spore germination inhibition relative to the control.

SDH Enzymatic Inhibition Assay

This in vitro assay directly measures the inhibitory effect of the compound on the target enzyme.[11]

Materials:

-

Mitochondrial fraction isolated from the target fungus

-

Buffer solution

-

Succinate (substrate)

-

Electron acceptor (e.g., 2,6-dichlorophenolindophenol - DCPIP)

-

Furan-carboxamide fungicide solutions at various concentrations

-

Spectrophotometer

Methodology:

-

Mitochondrial Isolation: Isolate the mitochondrial fraction from the fungal mycelia through differential centrifugation.

-

Assay Reaction: In a cuvette, combine the mitochondrial preparation, buffer, and the fungicide solution. Allow for a pre-incubation period.

-

Initiate Reaction: Add succinate to initiate the enzymatic reaction.

-

Measure Activity: Monitor the reduction of the electron acceptor (e.g., the decrease in absorbance of DCPIP at a specific wavelength) over time using a spectrophotometer.

-

Analysis: Calculate the rate of the reaction for each fungicide concentration and determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

Logical Relationship: From Application to Fungal Control

The overall process from the application of a furan-carboxamide fungicide to the control of a fungal disease follows a clear logical progression.

Resistance to Furan-Carboxamide Fungicides

A significant challenge in the long-term use of furan-carboxamide fungicides is the development of resistance in fungal populations.[1] The primary mechanism of resistance is the modification of the target site due to point mutations in the genes encoding the SdhB, SdhC, and SdhD subunits.[1] These mutations can reduce the binding affinity of the fungicide to the Qp site, thereby diminishing its inhibitory effect. Continuous monitoring of fungal populations for shifts in sensitivity is crucial for effective resistance management strategies.

References

- 1. benchchem.com [benchchem.com]

- 2. Design, Synthesis, and Antifungal Activity of Novel Thiophene/Furan-1,3,4-Oxadiazole Carboxamides as Potent Succinate Dehydrogenase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Discovery of succinate dehydrogenase candidate fungicides via lead optimization for effective resistance management of Fusarium oxysporum f. sp. capsici - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Carboxamides: Knowing more about these important fungicides | 3tentos [3tentos.com.br]

- 6. benchchem.com [benchchem.com]

- 7. ijabbr.com [ijabbr.com]

- 8. api.pageplace.de [api.pageplace.de]

- 9. Crop Protection Network [cropprotectionnetwork.org]

- 10. benchchem.com [benchchem.com]

- 11. Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

The History and Development of Methfuroxam: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methfuroxam (IUPAC name: 2,4,5-trimethyl-N-phenylfuran-3-carboxamide) is a systemic fungicide belonging to the furan-carboxamide chemical class. Developed for the control of fungal pathogens within the Basidiomycetes class, it was primarily utilized as a seed treatment for cereal crops against diseases such as loose smut and those caused by Rhizoctonia solani. Although its use in agriculture has largely been discontinued due to the emergence of more effective alternatives, the study of this compound provides valuable insight into the development of an important class of fungicides: the Succinate Dehydrogenase Inhibitors (SDHIs). This guide details the history, chemical properties, putative mechanism of action, synthesis, and standard evaluation protocols for this compound, serving as a comprehensive technical resource.

Introduction and Historical Context

The development of systemic fungicides in the 1960s marked a significant milestone in crop protection. Among these, the carboxamides were prominent, with the discovery of Carboxin in 1966 by Uniroyal Chemical Company. These compounds were particularly effective against Basidiomycete fungi. This compound, also known by synonyms such as Furavax and Trivax, emerged from this era of chemical discovery.[1] It is classified as a furan-carboxamide fungicide.[2] Like its predecessors, it was developed as a systemic fungicide, particularly for seed treatment to combat pathogens like loose smut and *Rhizo.[1]

Over time, the agricultural industry has seen the introduction of newer generations of fungicides with broader spectrums of activity and improved efficacy, leading to the discontinuation of this compound's use in many regions.[3] However, its history is integral to understanding the evolution of SDHI fungicides, a class that remains critically important in global agriculture today.

Chemical and Physical Properties

This compound is an organic compound characterized by a substituted furan ring linked to a phenyl group via an amide bond. Its chemical and physical properties are summarized in the table below.

| Property | Value | Reference(s) |

| IUPAC Name | 2,4,5-trimethyl-N-phenylfuran-3-carboxamide | [1][2] |

| Synonyms | Furavax, Trivax, 2,4,5-Trimethyl-3-furanilide, UBI-H 719 | [1][4][5] |

| CAS Number | 28730-17-8 | [1] |

| Molecular Formula | C₁₄H₁₅NO₂ | [3] |

| Molecular Weight | 229.28 g/mol | [1] |

| Appearance | Off-white crystals (reported for the analogous Carboxin) | [3] |

| Elemental Analysis | C: 73.34%; H: 6.59%; N: 6.11%; O: 13.96% | [1] |

Mechanism of Action: Succinate Dehydrogenase Inhibition

This compound's fungicidal activity is attributed to its role as a Succinate Dehydrogenase Inhibitor (SDHI). This mode of action is characteristic of carboxamide fungicides. The target enzyme, succinate dehydrogenase (also known as Complex II), is a critical component of both the mitochondrial electron transport chain (ETC) and the tricarboxylic acid (TCA) cycle.

By binding to the ubiquinone-binding site (Qp-site) of the SDH enzyme, this compound blocks the transfer of electrons from succinate to ubiquinone. This inhibition disrupts the fungus's cellular respiration, leading to a halt in ATP production and an accumulation of succinate. The resulting energy deficit and metabolic disruption ultimately cause fungal cell death.

Caption: Putative signaling pathway of this compound as an SDHI.

Synthesis Pathway

While specific patented synthesis routes for this compound are not widely public, a plausible synthetic pathway can be proposed based on standard organic chemistry principles for creating furan-carboxamides. The synthesis likely involves the formation of a key intermediate, 2,4,5-trimethyl-3-furancarboxylic acid, followed by its conversion to an acid chloride and subsequent amidation with aniline.

Caption: A plausible synthetic workflow for this compound.

Quantitative Data

| Fungicide (SDHI) | Mean EC₅₀ (mg/L) against Rhizoctonia solani | Reference(s) |

| Boscalid | 0.054 - 0.16 | [6] |

| Fluxapyroxad | 0.0237 | [7] |

| Pencycuron | 0.0001 | [8] |

| Fludioxonil | 0.00006 | [8] |

| Thifluzamide | IC₅₀ = 7.61 (against B. cinerea SDH) | [9] |

Note: Data for Thifluzamide is an IC₅₀ value representing enzyme inhibition, not mycelial growth (EC₅₀), and is against a different pathogen (Botrytis cinerea), included here for broader context on enzyme-level activity.

Experimental Protocols

The evaluation of a fungicide like this compound involves standardized in vitro and in vivo assays. Below are detailed methodologies for key experiments.

In Vitro Mycelial Growth Inhibition Assay (Poisoned Food Technique)

This protocol is a standard method to determine the direct inhibitory effect of a fungicide on the mycelial growth of a pathogen like Rhizoctonia solani.

Objective: To determine the EC₅₀ value of this compound against R. solani.

Materials:

-

Pure culture of Rhizoctonia solani

-

Potato Dextrose Agar (PDA) medium

-

Sterile petri plates (90 mm)

-

This compound stock solution (e.g., in DMSO or acetone)

-

Sterile distilled water

-

Sterile cork borer (5 mm)

-

Incubator set to 25 ± 2°C

Protocol:

-

Medium Preparation: Prepare PDA according to the manufacturer's instructions and autoclave. Allow it to cool to approximately 45-50°C in a water bath.

-

Fungicide Amendment: Add appropriate volumes of the this compound stock solution to the molten PDA to achieve a series of final concentrations (e.g., 0.01, 0.1, 1, 10, 100 mg/L). A control plate should be prepared using the solvent alone.

-

Plating: Pour approximately 15-20 mL of the amended PDA into each sterile petri plate. Allow the plates to solidify completely. Each concentration should have at least three replicates.

-

Inoculation: Using the sterile cork borer, cut 5 mm mycelial discs from the actively growing edge of a 3-5 day old R. solani culture. Place one disc, mycelium-side down, in the center of each prepared plate.

-

Incubation: Seal the plates with paraffin film and incubate them in the dark at 25 ± 2°C.

-

Data Collection: Measure the radial growth (colony diameter) in two perpendicular directions daily until the fungal growth in the control plates reaches the edge of the dish.

-

Analysis: Calculate the percentage of mycelial growth inhibition for each concentration relative to the control using the formula: Inhibition (%) = [(C - T) / C] x 100 Where C is the average diameter of the colony in the control and T is the average diameter in the treatment. The EC₅₀ value is determined by probit analysis or by plotting the inhibition percentage against the logarithm of the fungicide concentration.

Caption: Workflow for the in vitro poisoned food technique.

SDH Enzyme Activity Inhibition Assay

This biochemical assay directly measures the effect of the compound on the target enzyme's activity.

Objective: To determine the IC₅₀ value of this compound for the inhibition of SDH enzyme activity from R. solani.

Protocol:

-

Mitochondria Isolation:

-

Grow R. solani in a liquid medium (e.g., Potato Dextrose Broth).

-

Harvest the mycelia by filtration and wash with a suitable buffer.

-

Homogenize the mycelia using a bead beater or mortar and pestle in an ice-cold isolation buffer.

-

Perform differential centrifugation to pellet the mitochondria. Resuspend the mitochondrial pellet in an appropriate assay buffer.

-

-

Enzyme Assay:

-

The assay is typically performed in a 96-well plate format.

-

The reaction mixture contains the isolated mitochondria, a substrate (succinate), an electron acceptor (e.g., DCPIP or MTT), and various concentrations of this compound.

-

The reaction is initiated by adding succinate.

-

The reduction of the electron acceptor, which corresponds to SDH activity, is measured spectrophotometrically over time.

-

-

Analysis:

-

The rate of reaction is calculated for each concentration of the inhibitor.

-

The percentage of inhibition is determined relative to a control without the inhibitor.

-

The IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) is calculated by plotting the percent inhibition against the log of the inhibitor concentration.

-

Conclusion

This compound represents an early development in the furan-carboxamide class of fungicides, which established the foundation for modern Succinate Dehydrogenase Inhibitors. While it has been superseded by newer chemistries, its study remains relevant for understanding the structure-activity relationships, mechanism of action, and historical progression of mitochondrial respiration inhibitors. The methodologies for its synthesis and evaluation are based on well-established principles that continue to be employed in the discovery and development of novel fungicidal agents. This guide provides a core technical understanding of this compound for professionals in the field of agricultural science and drug development.

References

- 1. medkoo.com [medkoo.com]

- 2. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]

- 3. Buy this compound | 28730-17-8 [smolecule.com]

- 4. Furavax 28730-17-8, Information for Furavax 28730-17-8, Suppliers of Furavax 28730-17-8 [chemnet.com]

- 5. This compound price & availability - MOLBASE [molbase.com]

- 6. Design, Synthesis, and Biological Activity of Silicon-Containing Carboxamide Fungicides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Fungicide SYP-14288 Inducing Multidrug Resistance in Rhizoctonia solani - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

The Genesis of a Systemic Fungicide: A Technical Overview of Methfuroxam (Furavax)

For Immediate Release

This technical guide provides an in-depth analysis of the fungicide Methfuroxam, also known under the trade name Furavax. Developed by Uniroyal Ltd., this compound emerged as a significant contribution to the class of carboxanilide systemic fungicides. This document details the original manufacturer, patent history, a plausible synthesis pathway, and methodologies for evaluating its fungicidal efficacy, tailored for researchers, scientists, and drug development professionals.

Original Manufacturer and Patent Information

This compound (2,4,5-Trimethyl-N-phenyl-3-furancarboxamide) was originally developed and patented by Uniroyal Ltd. (now part of the LANXESS group). The key patent covering fungicidal compositions containing this compound is EP0006012B1 . This patent discloses synergistic fungicidal compositions containing a furan-3-carboxanilide, with 2,4,5-trimethylfuran-3-carboxanilide being explicitly mentioned as a preferred embodiment.[1] The invention highlighted its particular utility as a seed dressing.

| Attribute | Information |

| Original Manufacturer | Uniroyal Ltd. |

| Trade Name | Furavax |

| Chemical Name | 2,4,5-Trimethyl-N-phenyl-3-furancarboxamide |

| Key Patent | EP0006012B1 |

| Patent Focus | Synergistic fungicidal compositions, particularly for seed treatment.[1] |

Synthesis of this compound

While the patent does not provide a detailed step-by-step synthesis protocol, a plausible synthetic route for this compound can be constructed based on established organic chemistry principles for the formation of carboxanilides. The synthesis would likely involve two main stages: the preparation of 2,4,5-trimethyl-3-furoic acid and its subsequent conversion to the target anilide.

Plausible Synthesis Pathway

The logical relationship for the synthesis of this compound can be visualized as a two-step process:

Experimental Protocol for Synthesis

Step 1: Synthesis of 2,4,5-trimethyl-3-furoic acid

A potential route to the key intermediate, 2,4,5-trimethyl-3-furoic acid, could involve the acylation of 2,3,5-trimethylfuran followed by an oxidation reaction.

-

Acylation of 2,3,5-trimethylfuran: 2,3,5-trimethylfuran is reacted with an acylating agent, such as acetyl chloride, in the presence of a Lewis acid catalyst (e.g., AlCl₃) to introduce an acetyl group at the 3-position.

-

Oxidation: The resulting ketone is then oxidized to the corresponding carboxylic acid using a suitable oxidizing agent (e.g., potassium permanganate or sodium hypochlorite).

-

Work-up and Isolation: The reaction mixture is acidified to precipitate the 2,4,5-trimethyl-3-furoic acid, which is then filtered, washed, and dried.

Step 2: Synthesis of 2,4,5-Trimethyl-N-phenyl-3-furancarboxamide (this compound)

The final step involves the conversion of the carboxylic acid to the corresponding anilide.

-

Formation of the Acid Chloride: 2,4,5-trimethyl-3-furoic acid is reacted with thionyl chloride (SOCl₂) to form the more reactive 2,4,5-trimethyl-3-furoyl chloride. This reaction is typically carried out in an inert solvent.

-

Reaction with Aniline: The crude 2,4,5-trimethyl-3-furoyl chloride is then reacted with aniline in the presence of a base (e.g., pyridine or triethylamine) to neutralize the HCl byproduct.

-

Isolation and Purification: The product, this compound, is isolated by precipitation or extraction, followed by recrystallization to yield the pure compound.

Experimental Protocol for Fungicidal Activity Evaluation

The primary application of this compound, as highlighted in the patent, is as a seed treatment. The following protocol outlines a general procedure for evaluating the efficacy of fungicidal seed treatments.

Seed Treatment and Germination Assay

This workflow illustrates the process of evaluating the efficacy of a fungicidal seed treatment against seed-borne pathogens.

Protocol:

-

Preparation of Fungal Inoculum: A culture of the target pathogenic fungus (e.g., Fusarium spp., Ustilago spp.) is grown on a suitable agar medium. Spore suspensions are prepared and calibrated to a standard concentration.

-

Seed Treatment: Seeds of a susceptible plant variety are treated with different concentrations of the this compound formulation. An untreated control group is also prepared. The treatment can be applied as a dust, slurry, or liquid.

-

Germination Assay:

-

A defined number of treated and untreated seeds are placed on sterile moistened filter paper or in sterile soil.

-

The seeds are incubated under controlled conditions of temperature and humidity optimal for both seed germination and fungal growth.

-

-

Data Collection: After a specified incubation period, the following parameters are recorded for both treated and control groups:

-

Germination percentage.

-

Incidence and severity of fungal infection on seeds and seedlings.

-

Seedling vigor (e.g., root and shoot length).

-

-

Efficacy Calculation: The efficacy of the fungicide is calculated based on the reduction in disease incidence in the treated group compared to the control group.

Quantitative Data

The patent EP0006012B1 describes the synergistic effect of furan-3-carboxanilides with other fungicides but does not provide extensive quantitative data in a tabular format. The examples provided are primarily descriptive. For a comprehensive technical guide, further studies would be required to generate quantitative data such as EC₅₀ (half maximal effective concentration) values for this compound against a range of plant pathogenic fungi.

Table of Potential Quantitative Data to be Generated:

| Fungal Species | This compound EC₅₀ (µg/mL) |

| Fusarium graminearum | Data to be determined |

| Ustilago nuda | Data to be determined |

| Rhizoctonia solani | Data to be determined |

| Tilletia caries | Data to be determined |

This guide provides a foundational understanding of this compound, its origins, a plausible synthesis, and methods for its evaluation. Further research to generate detailed quantitative efficacy data would be a valuable next step for any organization interested in the development or application of this fungicide.

References

Biochemical Profile of Methfuroxam: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methfuroxam is a furan-carboxamide fungicide formerly utilized in agricultural applications for the control of phytopathogenic fungi, particularly from the Basidiomycetes class.[1] While its use has been largely discontinued, its biochemical profile as a succinate dehydrogenase inhibitor (SDHI) remains of significant interest for the study of mitochondrial respiration and the development of new antifungal agents. This technical guide provides an in-depth overview of the core biochemical profile of this compound, detailing its mechanism of action, target pathways, and representative quantitative data from analogous compounds. Furthermore, it outlines detailed experimental protocols for the assessment of its inhibitory activity and visualizes key pathways and workflows to facilitate a comprehensive understanding of its molecular interactions.

Introduction

This compound (2,4,5-trimethyl-N-phenyl-3-furancarboxamide) is a member of the carboxamide class of fungicides, a group renowned for its specific mode of action targeting cellular respiration.[1] Its chemical structure, featuring a furan ring linked to a phenyl ring via an amide bridge, is characteristic of fungicides that function as succinate dehydrogenase inhibitors (SDHIs).[1] These compounds are also known as Complex II inhibitors, as they interfere with the mitochondrial electron transport chain.[2]

Chemical Structure:

-

IUPAC Name: 2,4,5-trimethyl-N-phenylfuran-3-carboxamide

-

Molecular Formula: C₁₄H₁₅NO₂[1]

-

Molecular Weight: 229.27 g/mol [1]

Mechanism of Action: Inhibition of Succinate Dehydrogenase

The primary biochemical target of this compound and other carboxamide fungicides is the enzyme succinate dehydrogenase (SDH), also known as Complex II of the mitochondrial respiratory chain.[2][3] SDH is a critical enzyme that links the tricarboxylic acid (TCA) cycle and the electron transport chain.[3][4] It catalyzes the oxidation of succinate to fumarate in the TCA cycle and subsequently transfers electrons to the ubiquinone (Coenzyme Q) pool in the electron transport chain.[3][4]

This compound is believed to act as a competitive inhibitor at the ubiquinone-binding site (Q-site) of the SDH complex.[1] By occupying this site, it blocks the transfer of electrons from the iron-sulfur clusters within SDH to ubiquinone.[2] This disruption of the electron flow has two major consequences:

-

Inhibition of the TCA Cycle: The blockage of succinate oxidation leads to an accumulation of succinate.

-

Cessation of ATP Synthesis: The interruption of the electron transport chain prevents the generation of the proton motive force required for ATP synthesis via oxidative phosphorylation.[3]

Ultimately, the deprivation of cellular energy in the form of ATP leads to the inhibition of fungal growth and cell death.[2]

Target Pathway: The Mitochondrial Respiratory Chain

The signaling pathway affected by this compound is the mitochondrial respiratory chain, a fundamental process for energy production in aerobic organisms. The diagram below illustrates the position of Complex II (SDH) and the inhibitory action of this compound.

Quantitative Data

Table 1: In Vitro Antifungal Activity of Representative SDHI Fungicides

| Compound | Fungal Species | EC₅₀ (mg/L) | Reference |

| Boscalid | Sclerotinia sclerotiorum | 0.645 | [5] |

| Thifluzamide | Botrytis cinerea | 7.61 | [6] |

| Fluxapyroxad | Rhizoctonia solani | 0.0237 | [7] |

| Compound 4i (Thiophene-1,3,4-oxadiazole carboxamide) | Sclerotinia sclerotiorum | 0.140 | [5] |

| Compound A18 (Diphenylacetylene fragment-containing) | Rhizoctonia solani | 0.0173 | [7] |

EC₅₀ (Median Effective Concentration) is the concentration of a fungicide that causes a 50% reduction in the growth of a fungal population.

Table 2: In Vitro Inhibition of Succinate Dehydrogenase by Representative SDHI Fungicides

| Compound | Fungal Species | IC₅₀ (µM) | Reference |

| Boscalid | Sclerotinia sclerotiorum | 3.51 | [5] |

| Thifluzamide | Botrytis cinerea | 14.4 | [6] |

| Fluxapyroxad | Rhizoctonia solani | 4.24 | [7] |

| Compound 4g (Thiophene-1,3,4-oxadiazole carboxamide) | Sclerotinia sclerotiorum | 1.01 | [5] |

| Compound A16 (Diphenylacetylene fragment-containing) | Rhizoctonia solani | 2.22 | [7] |

| Succinate dehydrogenase-IN-6 | Rhizoctonia solani | 11.76 | [8] |

IC₅₀ (Median Inhibitory Concentration) is the concentration of an inhibitor that is required for 50% inhibition of an enzyme's activity.

Experimental Protocols

The assessment of the inhibitory effect of this compound on succinate dehydrogenase involves both in vitro antifungal assays and direct enzyme inhibition assays.

In Vitro Antifungal Activity Assay (Mycelial Growth Reduction)

This assay determines the concentration of the fungicide required to inhibit the growth of a target fungus by 50% (EC₅₀).

Materials:

-

Potato Dextrose Agar (PDA) medium

-

Target fungal culture

-

This compound stock solution (in a suitable solvent like DMSO)

-

Sterile petri dishes

-

Incubator

Protocol:

-

Media Preparation: Prepare PDA medium and autoclave. Allow it to cool to approximately 50-55°C.

-

Fungicide Incorporation: Add appropriate volumes of the this compound stock solution to the molten PDA to achieve a range of final concentrations. Also, prepare a control plate with the solvent alone.

-

Pouring Plates: Pour the amended and control PDA into sterile petri dishes and allow them to solidify.

-

Inoculation: Place a mycelial plug (e.g., 5 mm diameter) from the edge of an actively growing fungal culture onto the center of each plate.

-

Incubation: Incubate the plates at the optimal temperature for the target fungus (e.g., 25°C) in the dark.

-